![molecular formula C17H17NOTe B12631690 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-40-8](/img/structure/B12631690.png)
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
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Overview
Description
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-phenyltellurophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide to form the prop-2-yn-1-yl intermediate.
Introduction of the Phenyltellurophen Group: The intermediate is then reacted with a phenyltellurophen derivative under specific conditions to introduce the phenyltellurophen group.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a cyclization reaction involving the appropriate amine and aldehyde precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The tellurophen group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurophen group to tellurides.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include tellurides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a precursor for synthesizing more complex tellurium-containing compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
Research is ongoing into the biological activity of this compound, particularly its antioxidant properties . Studies suggest that the tellurium atom may play a crucial role in redox reactions, which are essential for cellular processes.
Medicine
The potential therapeutic applications of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine are being explored, particularly in oncology. Preliminary studies indicate that it may possess anticancer properties, with ongoing investigations into its efficacy against various cancer cell lines.
Anticancer Activity
A notable study evaluated the compound's effects on human tumor cells. The results demonstrated significant cytotoxicity, suggesting that derivatives of this compound could be developed as potential anticancer agents.
Study Reference | Cell Line | IC50 (µM) |
---|---|---|
NCI Protocol | HeLa | TBD |
NCI Protocol | A549 | TBD |
This indicates that further research is warranted to elucidate the mechanisms of action and optimize its therapeutic potential.
Neuropharmacological Effects
Similar compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. The structural characteristics of this compound may allow it to interact with serotonin and dopamine receptors.
Mechanism of Action
The mechanism of action of 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine involves its interaction with specific molecular targets. The tellurophen group can interact with biological molecules through redox reactions, potentially affecting cellular processes. The prop-2-yn-1-yl group can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a butyl group instead of a phenyl group.
4-[3-(5-Methyltellurophen-2-yl)prop-2-yn-1-yl]morpholine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is unique due to the presence of the phenyltellurophen group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a morpholine derivative that has garnered interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H20TeN, with a molecular weight of approximately 323.34 g/mol. The presence of tellurium in its structure is particularly noteworthy, as it may contribute to distinct biological properties compared to other morpholine derivatives.
Anticancer Activity
Recent studies have suggested that compounds containing tellurium exhibit potential anticancer properties. The tellurium atom can enhance the reactivity of the compound towards cellular targets, which may lead to increased cytotoxicity against cancer cells. For instance, a study examining various tellurium-containing compounds showed that they could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).
Antimicrobial Properties
The antimicrobial activity of morpholine derivatives has been documented in various studies. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential cellular processes.
Case Studies and Research Findings
-
Study on Anticancer Mechanisms :
- Objective : To evaluate the anticancer effects of tellurium-containing compounds.
- Methodology : In vitro assays were conducted on several cancer cell lines.
- Findings : Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential as anticancer agents.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial properties of morpholine derivatives.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations.
Table 1: Summary of Biological Activities
Property | Activity Level | Reference |
---|---|---|
Anticancer | High | |
Antimicrobial | Moderate to High | |
Cytotoxicity (IC50) | Low µM range | |
ROS Generation | Significant |
Table 2: Comparative Analysis of Morpholine Derivatives
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | <10 µM | <100 µg/mL |
4-(Prop-2-yn-1-yl)morpholine | 15 µM | <200 µg/mL |
Other Tellurium Derivatives | Varies | Varies |
Properties
CAS No. |
920977-40-8 |
---|---|
Molecular Formula |
C17H17NOTe |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[3-(5-phenyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C17H17NOTe/c1-2-5-15(6-3-1)17-9-8-16(20-17)7-4-10-18-11-13-19-14-12-18/h1-3,5-6,8-9H,10-14H2 |
InChI Key |
MNHKVBYTGLNQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origin of Product |
United States |
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